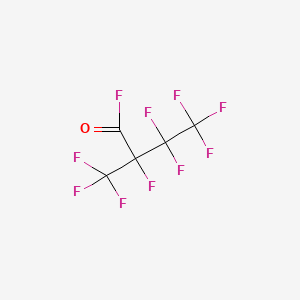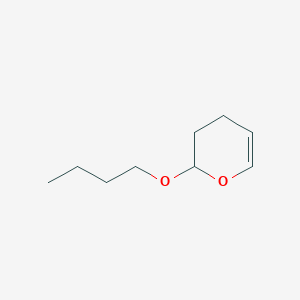
2-Butoxy-3,4-dihydropyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxy-3,4-dihydropyran is an organic compound with the molecular formula C₉H₁₆O₂ It is a derivative of 3,4-dihydropyran, where a butoxy group is attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butoxy-3,4-dihydropyran can be synthesized through a convenient one-pot three-component reaction in water. This method involves the reaction of n-butyl vinyl ether, acrolein, and a suitable catalyst. The reaction is typically carried out at room temperature, and the product is obtained in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and catalysts to facilitate the reaction. The process is designed to be efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxy-3,4-dihydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiophenol, indole, and 1,3-cyclohexanedione can react with this compound under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted pyran derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butoxy-3,4-dihydropyran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Mécanisme D'action
The mechanism of action of 2-butoxy-3,4-dihydropyran involves its electrophilic properties, which allow it to participate in various chemical reactions. The compound can form intermediates that facilitate the formation of new chemical bonds. For example, in the presence of a catalyst, it can undergo ring-opening reactions to form valuable aliphatic or heterocyclic compounds .
Comparaison Avec Des Composés Similaires
2-Butoxy-3,4-dihydropyran can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: A simpler derivative without the butoxy group.
2-Methoxy-3,4-dihydropyran: A similar compound with a methoxy group instead of a butoxy group.
2-Ethoxy-3,4-dihydropyran: Another derivative with an ethoxy group.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
332-19-4 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-butoxy-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O2/c1-2-3-7-10-9-6-4-5-8-11-9/h5,8-9H,2-4,6-7H2,1H3 |
Clé InChI |
ZGTXCSJAGJKXKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1CCC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


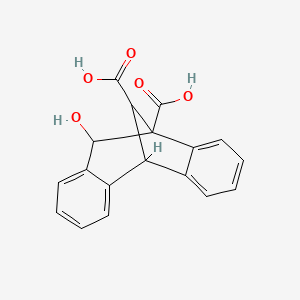

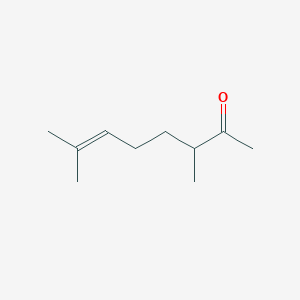



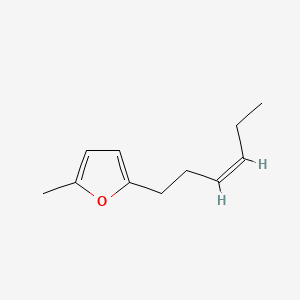
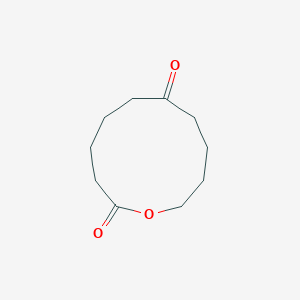
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
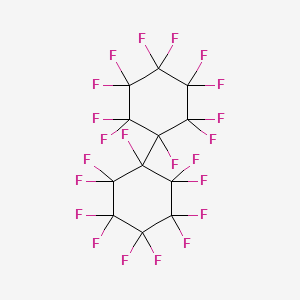
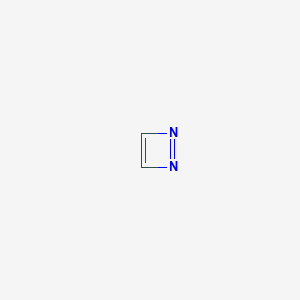
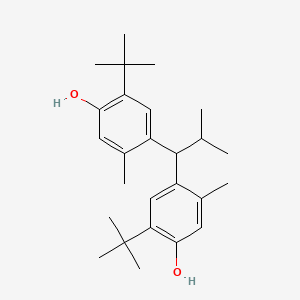
![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
